Cas no 1805497-08-8 (Ethyl 3-chloro-5-cyano-4-nitrophenylacetate)

Ethyl 3-chloro-5-cyano-4-nitrophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-chloro-5-cyano-4-nitrophenylacetate
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- インチ: 1S/C11H9ClN2O4/c1-2-18-10(15)5-7-3-8(6-13)11(14(16)17)9(12)4-7/h3-4H,2,5H2,1H3
- InChIKey: ATECGPBKWHPHAT-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C#N)C=C(C=1)CC(=O)OCC)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 373
- トポロジー分子極性表面積: 95.9
- XLogP3: 2.3
Ethyl 3-chloro-5-cyano-4-nitrophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015020951-1g |
Ethyl 3-chloro-5-cyano-4-nitrophenylacetate |
1805497-08-8 | 97% | 1g |
1,460.20 USD | 2021-05-31 | |
Alichem | A015020951-500mg |
Ethyl 3-chloro-5-cyano-4-nitrophenylacetate |
1805497-08-8 | 97% | 500mg |
782.40 USD | 2021-05-31 | |
Alichem | A015020951-250mg |
Ethyl 3-chloro-5-cyano-4-nitrophenylacetate |
1805497-08-8 | 97% | 250mg |
475.20 USD | 2021-05-31 |
Ethyl 3-chloro-5-cyano-4-nitrophenylacetate 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
Ethyl 3-chloro-5-cyano-4-nitrophenylacetateに関する追加情報
Ethyl 3-chloro-5-cyano-4-nitrophenylacetate (CAS No. 1805497-08-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-chloro-5-cyano-4-nitrophenylacetate (CAS No. 1805497-08-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural properties and potential applications in drug development. This compound, characterized by its nitro, cyano, and chloro substituents, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.
The structural framework of Ethyl 3-chloro-5-cyano-4-nitrophenylacetate encompasses a phenyl ring substituted with a carboxylate ester at one position and three distinct functional groups at other positions: a chloro group at the third position, a cyano group at the fifth position, and a nitro group at the fourth position. This unique arrangement of substituents makes it an attractive candidate for further chemical modifications, enabling the synthesis of complex molecular architectures.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target various diseases, including cancer, inflammation, and infectious disorders. The nitro group in Ethyl 3-chloro-5-cyano-4-nitrophenylacetate is particularly noteworthy, as it can be reduced to an amine group under specific conditions, thereby introducing a reactive site for further functionalization. This property has been exploited in the synthesis of bioactive molecules that require amine functionalities for binding to biological targets.
The cyano group in this compound also plays a critical role in its reactivity and utility as an intermediate. Cyano groups can undergo various transformations, such as hydrolysis to carboxylic acids or reduction to amines, making them valuable for constructing diverse molecular structures. Additionally, the chloro group provides another site for nucleophilic substitution reactions, allowing for further diversification of the compound's derivatives.
One of the most compelling aspects of Ethyl 3-chloro-5-cyano-4-nitrophenylacetate is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play essential roles in cell signaling pathways and are frequently implicated in various diseases, particularly cancer. The nitro and cyano groups can be strategically positioned to interact with specific residues on the kinase active site, leading to the development of potent inhibitors. Recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain kinases, making them promising candidates for further investigation.
The pharmaceutical industry has also explored the use of Ethyl 3-chloro-5-cyano-4-nitrophenylacetate in the development of anti-inflammatory agents. Inflammatory processes are mediated by complex signaling pathways involving various enzymes and proteins. The structural features of this compound allow for modifications that can target key inflammatory mediators, potentially leading to novel therapeutics with improved efficacy and reduced side effects.
Furthermore, the versatility of Ethyl 3-chloro-5-cyano-4-nitrophenylacetate extends to its application in antimicrobial research. Antimicrobial resistance remains a significant global health challenge, necessitating the discovery of new drugs with novel mechanisms of action. The functional groups present in this compound can be tailored to interact with bacterial or viral targets, providing a foundation for developing new antimicrobial agents.
The synthetic methodologies for preparing Ethyl 3-chloro-5-cyano-4-nitrophenylacetate have also seen considerable advancements. Modern synthetic techniques enable efficient and scalable production of this intermediate, ensuring its availability for industrial applications. These methods often involve multi-step reactions that incorporate cross-coupling reactions, nucleophilic substitutions, and functional group transformations to construct the desired molecular framework.
In conclusion, Ethyl 3-chloro-5-cyano-4-nitrophenylacetate (CAS No. 1805497-08-8) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic applications, this compound is poised to play an increasingly important role in modern medicine.
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